molecular formula C22H26N2O4 B12826310 4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide

4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide

Cat. No.: B12826310
M. Wt: 382.5 g/mol
InChI Key: PSGLYQZWECIEDQ-UHFFFAOYSA-N
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Description

4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide is a complex organic compound featuring a pyridine ring substituted with a pyrrolidinyl group, which is further substituted with a cyclopentyloxy and methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper or palladium, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as Grignard reagents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine N-oxides and pyrrolidinyl derivatives, such as:

Uniqueness

What sets 4-((3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)methyl)pyridine 1-oxide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both cyclopentyloxy and methoxyphenyl groups enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

3-(3-cyclopentyloxy-4-methoxyphenyl)-3-[(1-oxidopyridin-1-ium-4-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C22H26N2O4/c1-27-19-7-6-17(14-20(19)28-18-4-2-3-5-18)22(10-11-23-21(22)25)15-16-8-12-24(26)13-9-16/h6-9,12-14,18H,2-5,10-11,15H2,1H3,(H,23,25)

InChI Key

PSGLYQZWECIEDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCNC2=O)CC3=CC=[N+](C=C3)[O-])OC4CCCC4

Origin of Product

United States

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